5-Chloro-4-mercaptonicotinonitrile
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Overview
Description
5-Chloro-4-mercaptonicotinonitrile is a chemical compound with the molecular formula C6H3ClN2S and a molecular weight of 170.62 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by the presence of a chloro group, a mercapto group, and a nitrile group attached to a nicotinonitrile ring.
Preparation Methods
The preparation of 5-Chloro-4-mercaptonicotinonitrile involves several synthetic routes. One common method includes the reaction of 5-chloronicotinonitrile with thiourea under specific conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide and requires heating to facilitate the formation of the mercapto group. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Chloro-4-mercaptonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-mercaptonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-mercaptonicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Chloro-4-mercaptonicotinonitrile can be compared with other similar compounds such as:
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.
5-Chloro-2,4,6-trifluoropyrimidine: Used as a scaffold in the synthesis of functionalized pyrimidine systems.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
5-chloro-4-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2S/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |
InChI Key |
XUDIPZWQBNERLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Cl)C#N |
Origin of Product |
United States |
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